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Compound of Interest

(S)-1-[2-
Compound Name:

(Trifluoromethyl)phenyllethylamine

Cat. No.: B141343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine, a key chiral building block in
pharmaceutical development.

Molecular Structure and Identifiers

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is a chiral amine featuring a trifluoromethyl
group on the phenyl ring. This substitution significantly influences its chemical and biological
properties.

Identifier Value

IUPAC Name (1S)-1-[2-(Trifluoromethyl)phenyllethan-1-amine
CAS Number 127733-39-5[1][2]

Molecular Formula CoH10F3N[1][2]

Molecular Weight 189.18 g/mol [1][2]

SMILES C--INVALID-LINK--c1ccce(cl)C(F)(F)F

INChI=1S/COH10F3N/c1-6(13)7-4-2-3-5-
8(7)9(10,11,12)/h2-6H,13H2,1H3/t6-/m0/s1
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Physicochemical Properties

While specific experimental data for the pure (S)-enantiomer is not readily available in public

literature, typical properties for similar small molecule amines can be inferred.

Property Value
Likely a colorless to pale yellow liquid or low-
Appearance _ _
melting solid
- Expected to be soluble in common organic
Solubility

solvents

Synthesis Protocols

The synthesis of enantiomerically pure (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine can be

achieved through several strategic approaches, primarily involving asymmetric synthesis or

chiral resolution. Below are generalized experimental protocols based on established

methodologies for similar chiral amines.

Asymmetric Reduction of 1-[2-
(Trifluoromethyl)phenyl]ethanone

This method involves the stereoselective reduction of the corresponding ketone precursor.

Workflow:

1-[2-(Trifluoromethyl)phenyllethanone

Chiral Catalyst
(e.g., Ru-complex)

Asymmetric Transfer Hydrogenation > (S)-1-[2-(Trifluoromethyl)phenyllethylamine

Hydride Source
(e.g., HCOOH/NEt3)
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Figure 1: Asymmetric reduction workflow.
Experimental Protocol:

o Catalyst Preparation: In an inert atmosphere glovebox, a solution of a chiral ruthenium
catalyst (e.g., (S,S)-Ts-DENEB) is prepared in an appropriate solvent (e.g., degassed
methanol).

o Reaction Setup: To a solution of 1-[2-(Trifluoromethyl)phenyllethanone in a suitable solvent
(e.g., dichloromethane), the catalyst solution and a hydride source (e.g., a mixture of formic
acid and triethylamine) are added.

o Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 28 °C)
for a specified time (e.g., 24 hours) until completion, monitored by techniques like TLC or
GC.

o Work-up and Purification: The reaction is quenched, and the product is extracted with an
organic solvent. The combined organic layers are washed, dried, and concentrated. The
crude product is then purified by column chromatography to yield the desired (S)-enantiomer.

Enzymatic Kinetic Resolution of rac-1-[2-
(Trifluoromethyl)phenyl]ethylamine

This method utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture,
allowing for the separation of the unreacted enantiomer.

Workflow:
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rac-1-[2-(Trifluoromethyl)phenyl]ethylamine
’7> (S)-1-[2-(Trifluoromethyl)phenyllethylamine
Lipase (e.g., Candida antarctica Lipase B) [ Enzymatic Resolution —>| Separation ﬂ

(R)-N-(1-(2-(Trifluoromethyl)phenyl)ethyl)acetamide

Acyl Donor
(e.g., Ethyl Acetate)

Click to download full resolution via product page
Figure 2: Enzymatic resolution workflow.
Experimental Protocol:

e Reaction Setup: A solution of racemic 1-[2-(Trifluoromethyl)phenyl]ethylamine is prepared in
an organic solvent (e.g., toluene).

e Enzymatic Reaction: A lipase, such as immobilized Candida antarctica lipase B (CALB), and
an acyl donor (e.g., ethyl acetate) are added to the solution.

e Reaction Monitoring: The mixture is incubated at a specific temperature (e.g., 40°C) with
constant shaking. The progress of the reaction is monitored by chiral HPLC to determine the
enantiomeric excess of the remaining amine.

o Separation: Once the desired conversion is reached (typically around 50%), the enzyme is
filtered off. The acylated (R)-enantiomer and the unreacted (S)-amine are then separated by
extraction or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine is
not widely available in the public domain. The following tables provide expected characteristic
peaks based on the analysis of similar structures.
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'H NMR Spectroscopy (Predicted)

Chemical Shift (ppm) Multiplicity Assighment
~7.6-7.3 Ar-H

~4.2 CH-NH:2

~1.8 NH:2

~1.4 CHs

3C NMR Spectroscopy (Predicted)

Chemical Shift (ppm) Assignment
~145 Ar-C (C-CH)
~128 g, Ar-C (C-CF3)
~127 - 125 Ar-CH

~124 q, CFs

~50 CH-NH:

~25 CHs

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm~—2)

Vibration

3300 - 3400 N-H stretch (primary amine)
3000 - 3100 C-H stretch (aromatic)
2850 - 2950 C-H stretch (aliphatic)

1600 - 1620 N-H bend

1100 - 1350 C-F stretch (strong)

Mass Spectrometry (Predicted)
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miz Fragmentation
189 [M]*

174 [M-CHs]*

172 [M-NHs]*

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain detailing the direct
involvement of (S)-1-[2-(Trifluoromethyl)phenyl]ethylamine in specific signaling pathways.
As a chiral building block, its biological activity is realized upon incorporation into larger,
pharmacologically active molecules. The trifluoromethyl group often enhances metabolic
stability and binding affinity to biological targets. The phenethylamine scaffold is a common
motif in molecules targeting the central nervous system. Further research and biological
screening are required to elucidate its specific pharmacological profile.

Applications in Drug Development

(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine serves as a crucial intermediate in the synthesis
of various pharmaceutical compounds. Its chirality is essential for the stereospecific
interactions with biological targets, which is a critical aspect of modern drug design. The
presence of the trifluoromethyl group can improve a drug candidate's properties, including
lipophilicity and metabolic stability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: (S)-1-[2-
(Trifluoromethyl)phenyl]ethylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b141343#s-1-2-trifluoromethyl-phenyl-ethylamine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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